molecular formula C22H16ClNO4S B2775455 3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)chromen-2-imine CAS No. 1321850-74-1

3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)chromen-2-imine

Cat. No. B2775455
CAS RN: 1321850-74-1
M. Wt: 425.88
InChI Key: ZTDOPZFCXGCOSO-GYHWCHFESA-N
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Description

3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)chromen-2-imine is a chemical compound that belongs to the family of chromene derivatives. It is also known as BM157011 and has been the subject of extensive scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Photochemical Applications

Photo-reorganization of chromenone derivatives has been explored for synthesizing angular pentacyclic compounds. This method represents a green and convenient synthesis approach without the need for specific and toxic reagents, highlighting its utility in creating complex organic scaffolds through photochemical reactions (Dalai et al., 2017).

Antitumor Mechanisms and Synthesis

Research has shown that benzochromene derivatives possess significant cytotoxicity against various human cancer cell lines. The study focused on the synthesis of β-enaminonitrile-linked 8-methoxy-1H-benzo[f]chromene moieties and analyzed their antitumor mechanisms, providing a basis for developing novel anticancer therapies (Elgaafary et al., 2021).

Antibacterial Activity

New derivatives from Chromen-2-one have been synthesized and tested for antibacterial activity . The study demonstrates the potential of chromen-2-one derivatives as effective antibacterial agents, suggesting their applicability in addressing microbial resistance (Behrami, 2018).

Molecular Docking and Antimicrobial Studies

The synthesis of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile demonstrated favorable antimicrobial activities. Molecular docking analysis provided insights into its potential mechanism of action, furthering our understanding of how such compounds interact with microbial targets (Okasha et al., 2022).

Crown Ether Chemistry

Crown ether derivatives of chromenones have been synthesized, showcasing the integration of chromenone structures with crown ethers to study cation association constants. This research illustrates the versatility of chromenone derivatives in creating complex molecules with specific binding properties (Bulut & Erk, 2001).

properties

IUPAC Name

3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)chromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO4S/c1-27-20-12-11-16(14-18(20)23)24-22-21(13-15-7-5-6-10-19(15)28-22)29(25,26)17-8-3-2-4-9-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDOPZFCXGCOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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